molecular formula C14H17ClN2 B1416767 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine CAS No. 1039979-35-5

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Cat. No.: B1416767
CAS No.: 1039979-35-5
M. Wt: 248.75 g/mol
InChI Key: ZSBVDOWKCDSPBL-UHFFFAOYSA-N
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Description

7-Chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is a synthetic quinoline derivative characterized by a 7-chlorinated quinoline core and a branched 3-methylbutan-2-ylamine substituent at the 4-position. The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes (e.g., acetylcholinesterase, cysteine proteases) and parasitic proteins (e.g., Plasmodium falciparum targets) .

Properties

IUPAC Name

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBVDOWKCDSPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 4,7-Dichloroquinoline

One common approach involves using 4,7-dichloroquinoline as a starting material. This compound is reacted with an appropriate amine in the presence of a catalyst or under specific conditions to yield the desired 7-chloro-N-(substituted)quinolin-4-amine.

General Procedure:

  • Reactants: React 4,7-dichloroquinoline with the required amine (in this case, 3-methylbutan-2-amine).

  • Conditions: The reaction is typically conducted in a solvent such as ethanol, with or without a base, and often requires heating or refluxing the mixture.

  • Workup: After the reaction, the mixture is cooled, and the product is isolated through filtration, evaporation, or chromatographic purification.

Detailed Synthesis Example

While a direct synthesis for 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine isn't available, the following example showcases a similar synthetic strategy that could be adapted:

Step 1: Amine Formation
Formation of the amine intermediate is achieved through multiple steps, including Boc deprotection using 20% HCl-dioxane or Cbz group removal using a 10% Pd/C catalyst.

Step 2: Fusion Reaction
The amine is fused with 4,7-dichloroquinoline in the presence of phenol to yield the target compound.

Synthetic Scheme

A representative scheme, based on related research, involves several steps:

  • Starting Material: Use a substituted aniline derivative.

  • Reaction with Chloroquinoline: React the aniline derivative with 4,7-dichloroquinoline in a suitable solvent. For example, 3,5-Diaminobenzonitrile and 4,7-dichloroquinoline are stirred in ethanol to produce the desired compound.

  • Purification: Evaporate the reaction mixture and purify the residue using techniques like preparative thin-layer chromatography to obtain the final product.

Considerations

  • Protecting Groups: When synthesizing complex amines, employing protecting groups such as Boc or Cbz might be required to control reactivity and selectivity.

  • Purification Techniques: Flash chromatography and preparative TLC are common methods for purifying intermediates and final products.

  • Reaction Conditions: Varying the reaction time, temperature, and solvent can influence product yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine has several scientific research applications:

    Antimicrobial Activity: This compound has been studied for its potential as an antimicrobial agent.

    Antimalarial Activity: Derivatives of this compound have been evaluated for their antimalarial activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.

    Anticancer Activity: The compound’s derivatives have been explored for their anticancer properties, particularly against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines.

    Anti-inflammatory Activity: Quinoline derivatives are known for their anti-inflammatory properties and have been investigated for their potential to manage inflammation.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium falciparum, thereby inhibiting the parasite’s growth.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine can be inferred through comparisons with structurally related compounds. Key analogs are categorized below:

Alkylamine-Substituted Derivatives

Compounds with alkylamine substituents exhibit variable lipophilicity and steric bulk, influencing pharmacokinetic profiles:

  • MG3 (7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine): This derivative, synthesized via nucleophilic substitution, features a pyrrolizidinylmethyl group. Though its IC50 values are unspecified, its design emphasizes enhanced blood-brain barrier penetration for CNS targets .
Table 1: Alkylamine-Substituted Derivatives
Compound Substituent logP (Estimated) Key Activity Reference
MG3 Pyrrolizidinylmethyl ~6.5 Antimalarial (inferred)
Target Compound 3-Methylbutan-2-yl ~7.9 N/A N/A

Aromatic/Heterocyclic-Substituted Derivatives

Substituents with aromatic or heterocyclic moieties often enhance target binding through π-π interactions or hydrogen bonding:

  • Compound 134 (7-Chloro-N-(pyridin-4-yl)quinolin-4-amine): Exhibits antiplasmodial activity (IC50 = 11.7 ± 3 µM against P. falciparum), comparable to chloroquine . The pyridyl group may engage in hydrogen bonding with heme targets in malaria parasites.
  • Compound 5d (7-Chloro-N-(2-(4-(4-chloro-6-(dibutylamino)-1,3,5-triazin-2-yl)piperazin-1-yl)ethyl)quinolin-4-amine): Shows potent AChE inhibition (IC50 = 7.74 µM) via interaction with the peripheral anionic site (PAS) of the enzyme .
Table 2: Aromatic/Heterocyclic Derivatives
Compound Substituent IC50 (Target) Application Reference
Compound 134 Pyridin-4-yl 11.7 ± 3 µM Antimalarial
Compound 5d Triazine-piperazine 7.74 µM (AChE) Cholinesterase inhibition

Hybrid Derivatives with Complex Pharmacophores

Hybrid molecules combining quinoline with pyrazolyl, triazole, or benzimidazole groups demonstrate multifunctional activity:

  • Compound 37 (7-Chloro-N-(3-(1-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinolin-4-amine): Displays antiproliferative activity against tumor cell lines, though specific IC50 values are unreported .
Table 3: Hybrid Derivatives
Compound Hybrid Pharmacophore Key Activity Reference
Compound 37 Pyrazolyl-chlorophenyl Antiproliferative
Compound 14b Triazole-benzimidazole Anticancer (inferred)

Enzyme-Targeted Derivatives

Several analogs inhibit enzymes critical to disease pathways:

  • Compound 3 (7-Chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine analog): Inhibits cysteine proteases (cruzain, rhodesain) with IC50 = 23–123 µM, showing leishmanicidal activity (IC50 <10 µM) .
  • Propargyl-Tacrine Hybrids (): Derivatives like 7-Chloro-N-(prop-2-yn-1-yl)quinolin-4-amine inhibit AChE and BChE, with kinetic studies revealing mixed-type inhibition .

Biological Activity

7-Chloro-N-(3-methylbutan-2-yl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's antimicrobial, antimalarial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Overview of Biological Activities

The compound exhibits various biological activities, which can be summarized as follows:

  • Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
  • Antimalarial Activity : It interferes with the heme detoxification process in Plasmodium falciparum, inhibiting the parasite's growth.
  • Anticancer Activity : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Anti-inflammatory Activity : It modulates the production of pro-inflammatory cytokines and affects inflammatory enzyme activity.

The mechanisms by which this compound exerts its effects are varied:

  • Antimicrobial :
    • Disruption of microbial cell membranes.
    • Inhibition of key enzymes necessary for microbial survival.
  • Antimalarial :
    • Inhibition of heme detoxification in Plasmodium falciparum.
  • Anticancer :
    • Induction of apoptosis through caspase activation.
    • Inhibition of cancer cell proliferation.
  • Anti-inflammatory :
    • Reduction in the production of pro-inflammatory cytokines.

Table 1: Antimicrobial and Antimalarial Activity

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus5.0
AntimicrobialEscherichia coli4.5
AntimalarialP. falciparum (CQ-S strain)3.27
AntimalarialP. falciparum (CQ-R strain)11.16
AnticancerMCF-7 (breast cancer)0.05
AnticancerHCT-116 (colon carcinoma)0.95

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations below 10 µM, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Antimalarial Activity

In a preclinical study, derivatives of the compound were tested against chloroquine-resistant strains of P. falciparum. The lead compound demonstrated remarkable efficacy with an IC50 value significantly lower than that of traditional antimalarials, indicating its potential for development as a new therapeutic agent for malaria treatment.

Case Study 3: Anticancer Properties

Research focused on the anticancer effects of the compound on various cancer cell lines revealed that it induces apoptosis effectively in MCF-7 and HCT-116 cells. The mechanism involved caspase pathway activation, leading to programmed cell death, which is crucial for cancer therapy.

Q & A

Q. What are the standard synthetic routes for 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine and its derivatives?

The synthesis typically involves nucleophilic substitution at the 4-position of 4,7-dichloroquinoline. A general protocol includes:

  • Reacting 4,7-dichloroquinoline with 3-methylbutan-2-amine in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under nitrogen atmosphere.
  • Using a base (e.g., triethylamine or K2_2CO3_3) to deprotonate the amine and drive the reaction .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate) to achieve >95% purity . Example: Synthesis of analogous compounds (e.g., N-(3-(4-benzhydrylpiperazin-1-yl)propyl)-7-chloroquinolin-4-amine ) achieved 31% yield using similar conditions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key techniques include:

  • 1^1H/13^{13}C NMR : Confirms substitution patterns (e.g., quinoline protons at δ 8.45–6.36 ppm, amine NH signals at δ 6.52 ppm) .
  • HPLC : Validates purity (>95% for most derivatives) .
  • Mass spectrometry (HRMS/ESI-MS) : Verifies molecular weight (e.g., [M+H]+^+ at m/z 356.1877 for a related compound) .

Q. What in vitro models are used to assess its antimalarial activity?

Standard assays include:

  • Plasmodium falciparum strains (e.g., 3D7, K1, Dd2) cultured in human erythrocytes under 5% CO2_2/10% O2_2 at 37°C .
  • IC50_{50} determination : Measured via SYBR Green fluorescence assays after 72-hour exposure .
  • Resistance profiling : Cross-testing against chloroquine-resistant strains (e.g., K14) to evaluate efficacy .

Advanced Research Questions

Q. How do structural modifications influence the compound's antimalarial efficacy?

Systematic structure-activity relationship (SAR) studies reveal:

  • Amine side chain length : Propyl derivatives (e.g., compound 5 ) show higher activity (IC50_{50} < 50 nM) than ethyl analogs due to improved target binding .
  • Heterocyclic substituents : Piperazine or diazepane moieties enhance solubility and reduce cytotoxicity .
  • Quinoline core substitutions : Fluorine at the 4′-position improves metabolic stability but may reduce potency .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC50_{50} values across strains) are addressed via:

  • Strain-specific validation : Testing against geographically diverse Plasmodium isolates (e.g., FcB1 from Colombia vs. K1 from Southeast Asia) .
  • Assay standardization : Uniform incubation conditions (e.g., gas composition, hematocrit levels) to minimize variability .
  • Metabolic stability screening : Liver microsome assays identify derivatives prone to rapid degradation, explaining inconsistent in vitro/in vivo results .

Q. What computational methods predict its binding modes with target proteins?

Advanced approaches include:

  • Molecular docking : Using Plasmodium PfCRT or PfATP6 crystal structures (PDB: 6XEZ) to simulate quinoline interactions .
  • QM/MM simulations : Assessing electronic effects of chloro and methyl substituents on binding affinity .
  • MD simulations : Evaluating side-chain flexibility in aqueous environments to optimize pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

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